molecular formula C18H22O5 B11495928 2-[2-(3,4-Diethoxyphenyl)acetyl]cyclohexane-1,3-dione

2-[2-(3,4-Diethoxyphenyl)acetyl]cyclohexane-1,3-dione

Cat. No.: B11495928
M. Wt: 318.4 g/mol
InChI Key: RWDHRVAVLHTCSI-UHFFFAOYSA-N
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Description

2-[2-(3,4-Diethoxyphenyl)acetyl]cyclohexane-1,3-dione is an organic compound with a complex structure that includes a cyclohexane-1,3-dione core and a 3,4-diethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Diethoxyphenyl)acetyl]cyclohexane-1,3-dione typically involves the reaction of 3,4-diethoxybenzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or bases, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Diethoxyphenyl)acetyl]cyclohexane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(3,4-Diethoxyphenyl)acetyl]cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Diethoxyphenyl)acetyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in metabolic pathways or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3,4-Dimethoxyphenyl)acetyl]cyclohexane-1,3-dione
  • 2-[2-(3,4-Dichlorophenyl)acetyl]cyclohexane-1,3-dione
  • 2-[2-(3,4-Dihydroxyphenyl)acetyl]cyclohexane-1,3-dione

Uniqueness

2-[2-(3,4-Diethoxyphenyl)acetyl]cyclohexane-1,3-dione is unique due to the presence of the 3,4-diethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds .

Properties

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

IUPAC Name

2-[2-(3,4-diethoxyphenyl)acetyl]cyclohexane-1,3-dione

InChI

InChI=1S/C18H22O5/c1-3-22-16-9-8-12(11-17(16)23-4-2)10-15(21)18-13(19)6-5-7-14(18)20/h8-9,11,18H,3-7,10H2,1-2H3

InChI Key

RWDHRVAVLHTCSI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)C2C(=O)CCCC2=O)OCC

Origin of Product

United States

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